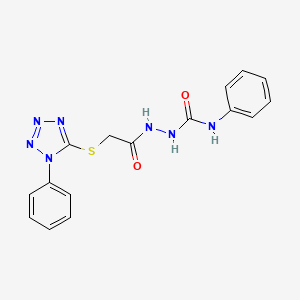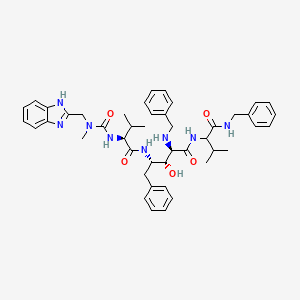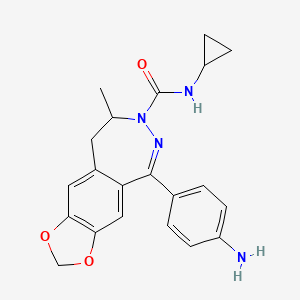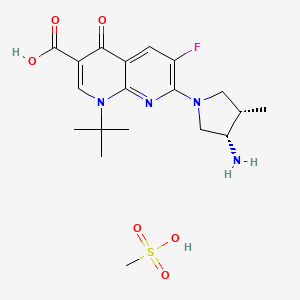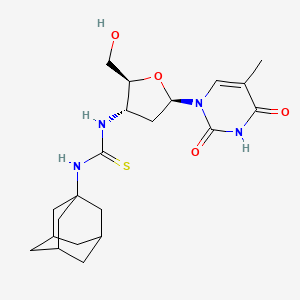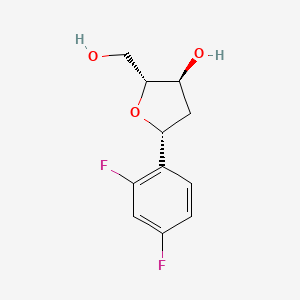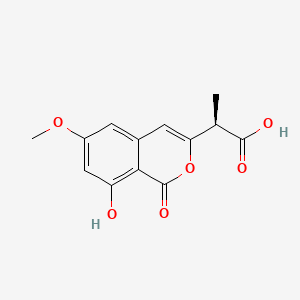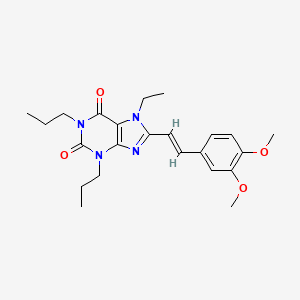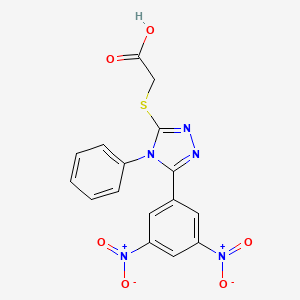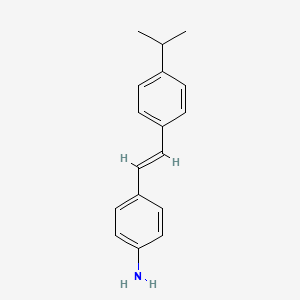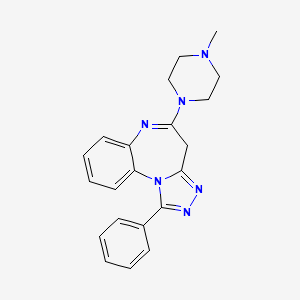
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with methoxy and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-methoxyphenethylamine with benzaldehyde, followed by reduction and subsequent functional group modifications . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and reduction processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of isoquinoline derivatives .
Aplicaciones Científicas De Investigación
4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes.
Mecanismo De Acción
The mechanism of action of 4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-isoquinolinyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has implications for the treatment of neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar structural features.
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Shares the tetrahydro and methoxy groups but differs in the core structure.
4-Hydroxy-2-quinolones: Although structurally different, these compounds share some chemical reactivity and applications.
Uniqueness
Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable target for drug development .
Propiedades
Número CAS |
96719-66-3 |
|---|---|
Fórmula molecular |
C22H22ClNO2 |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
4-(6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinolin-1-yl)phenol;hydrochloride |
InChI |
InChI=1S/C22H21NO2.ClH/c1-25-20-11-12-21-17(15-20)13-14-23(18-5-3-2-4-6-18)22(21)16-7-9-19(24)10-8-16;/h2-12,15,22,24H,13-14H2,1H3;1H |
Clave InChI |
KZECABDAAAAXDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


